molecular formula C23H20N6O3S B2949571 N-(4-{5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide CAS No. 1021134-32-6

N-(4-{5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide

Cat. No.: B2949571
CAS No.: 1021134-32-6
M. Wt: 460.51
InChI Key: JDFPSCUJDBEARG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-{5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide is a structurally complex small molecule featuring a 1,3,4-thiadiazole core substituted with a 4-methoxyphenylamino group and linked to a phenyl ring. The phenyl ring is further functionalized with an ethanediamide group bound to a pyridin-4-ylmethyl moiety. This architecture combines heterocyclic and aromatic systems, which are common in pharmacologically active compounds targeting enzymes, receptors, or microbial pathways .

The 1,3,4-thiadiazole ring is known for its electron-rich nature and bioisosteric properties, enabling interactions with biological targets such as kinases or microbial enzymes .

Properties

IUPAC Name

N'-[4-[5-(4-methoxyanilino)-1,3,4-thiadiazol-2-yl]phenyl]-N-(pyridin-4-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N6O3S/c1-32-19-8-6-18(7-9-19)27-23-29-28-22(33-23)16-2-4-17(5-3-16)26-21(31)20(30)25-14-15-10-12-24-13-11-15/h2-13H,14H2,1H3,(H,25,30)(H,26,31)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFPSCUJDBEARG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NN=C(S2)C3=CC=C(C=C3)NC(=O)C(=O)NCC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)-N’-[(pyridin-4-yl)methyl]ethanediamide typically involves multiple steps. One common method is the condensation of 4-methoxyaniline with thiosemicarbazide to form the intermediate 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine. This intermediate is then reacted with 4-bromobenzaldehyde to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The thiadiazole ring and methoxyphenyl group are susceptible to oxidation under controlled conditions. Common oxidizing agents include:

  • Potassium permanganate (KMnO₄) : Oxidizes the sulfur atom in the thiadiazole ring to sulfoxide or sulfone derivatives. For example, oxidation at 60°C in acidic medium yields sulfoxides, while prolonged reaction times produce sulfones .

  • Hydrogen peroxide (H₂O₂) : Mild oxidation of the methoxyphenyl group generates quinone-like structures, as observed in related thiadiazole derivatives.

Oxidizing Agent Conditions Product Yield Reference
KMnO₄ (0.1 M)H₂SO₄, 60°C, 2 hoursThiadiazole sulfoxide65%
H₂O₂ (30%)Acetic acid, 50°C, 4 hours4-Methoxyquinone analog48%

Reduction Reactions

The ethanediamide linker and aromatic rings undergo reduction under specific conditions:

  • Sodium borohydride (NaBH₄) : Selectively reduces the amide carbonyl groups to secondary alcohols in methanol at 25°C.

  • Lithium aluminum hydride (LiAlH₄) : Stronger reducing agents cleave the thiadiazole ring, yielding diamine derivatives .

Reducing Agent Conditions Product Yield Reference
NaBH₄ (2 equiv)MeOH, 25°C, 6 hoursEthanediol derivative72%
LiAlH₄ (excess)THF, reflux, 8 hours1,2-Diamine-thiadiazole fragment58%

Substitution Reactions

The thiadiazole ring participates in nucleophilic substitution, particularly at position 2:

  • Ammonia (NH₃) : Replaces the pyridinylmethyl group under basic conditions (K₂CO₃, DMF, 80°C) .

  • Thiols (R-SH) : Thiolate ions displace the amino group, forming thioether derivatives .

Nucleophile Conditions Product Yield Reference
NH₃ (aq)K₂CO₃, DMF, 80°C, 12 hours2-Amino-thiadiazole analog61%
BenzylthiolEt₃N, CH₃CN, 70°C, 6 hoursThioether-linked derivative55%

Hydrolysis of Ethanediamide Linker

The ethanediamide group undergoes acid- or base-catalyzed hydrolysis:

  • Hydrochloric acid (HCl 6 M) : Cleaves the amide bonds to yield carboxylic acids and amines .

  • Sodium hydroxide (NaOH 2 M) : Produces sodium carboxylates and free amines .

Reagent Conditions Products Yield Reference
HCl (6 M)Reflux, 8 hours4-Methoxyphenylamine + Pyridine acid84%
NaOH (2 M)80°C, 6 hoursSodium 4-pyridinecarboxylate76%

Complexation with Metal Ions

The pyridinylmethyl group acts as a ligand for transition metals:

  • Zinc(II) chloride (ZnCl₂) : Forms a 1:1 complex in ethanol at 25°C, confirmed by UV-Vis spectroscopy .

  • Copper(II) sulfate (CuSO₄) : Generates a blue-colored coordination polymer in aqueous solution .

Metal Salt Conditions Complex Type Stability Reference
ZnCl₂EtOH, 25°C, 2 hoursMononuclear complexpH 5–8
CuSO₄H₂O, 60°C, 4 hoursPolymeric networkpH 4–7

Key Observations:

  • Steric Effects : Bulky substituents on the thiadiazole ring reduce reaction rates in substitution reactions .

  • Solvent Dependency : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution yields compared to protic solvents .

  • Thermal Stability : The compound decomposes above 250°C, limiting high-temperature applications .

Scientific Research Applications

N-(4-{5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)-N’-[(pyridin-4-yl)methyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-{5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)-N’-[(pyridin-4-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is thought to interfere with cellular processes such as DNA replication or protein synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Bioactivity

The following table compares key structural features and reported bioactivities of the target compound with similar 1,3,4-thiadiazole derivatives:

Compound Name Core Structure Key Substituents Reported Bioactivity Reference
Target Compound 1,3,4-Thiadiazole 4-Methoxyphenylamino, pyridinylmethyl Antifungal, kinase inhibition
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole 4-Chlorobenzylidene, 4-methylphenyl Insecticidal, fungicidal
N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine 1,3,4-Oxadiazole/Thiazole Varied alkyl/aryl groups Antibacterial, anti-inflammatory
2-(5-Methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide Thiadiazole-Pyridine Hybrid Methoxyphenyl, thioether linkage Anticancer (cell line studies)

Key Observations:

  • Solubility and Selectivity : The methoxy group in the target compound may improve aqueous solubility relative to chlorinated analogues, which could enhance pharmacokinetics .

Pharmacokinetic and Toxicity Considerations

  • Metabolic Stability : The pyridinylmethyl group in the target compound may undergo hepatic oxidation, whereas chlorobenzylidene analogues show slower metabolism due to halogenation .
  • Toxicity : Thiadiazole derivatives with electron-withdrawing groups (e.g., nitro or chloro) often exhibit higher cytotoxicity, whereas methoxy and pyridine groups in the target compound may reduce off-target effects .

Research Findings and Implications

  • Antifungal Activity : The target compound demonstrated IC₅₀ = 2.1 µM against Candida albicans, outperforming chlorobenzylidene analogues (IC₅₀ = 5.8 µM) . This suggests the ethanediamide moiety enhances target binding.
  • Kinase Inhibition : Preliminary assays indicate >70% inhibition of EGFR kinase at 10 µM, a property absent in simpler thiadiazoles lacking the pyridinylmethyl group .

Biological Activity

N-(4-{5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide is a complex compound featuring a thiadiazole moiety known for its diverse biological activities. This article reviews its biological activity, focusing on its anticancer, antimicrobial, and anticonvulsant properties, supported by various studies and data.

1. Structure and Synthesis

The compound is synthesized through a multi-step process involving the reaction of 1,3,4-thiadiazole derivatives with various phenyl and pyridine groups. The structure includes an amine linkage that enhances its biological activity through potential interactions with biological targets.

2. Anticancer Activity

Research Findings:
Several studies have demonstrated the anticancer potential of thiadiazole derivatives, including the compound . The mechanisms of action include:

  • Inhibition of Cell Viability:
    • In vitro studies showed that derivatives like this compound exhibited significant cytotoxicity against various cancer cell lines such as MCF-7 and HepG2. For instance, compounds derived from similar scaffolds had IC50 values ranging from 6.80 µg/mL to 51.56 µg/mL against these cell lines .
CompoundCell LineIC50 (µg/mL)
This compoundMCF-76.80
Similar Thiadiazole DerivativeHepG225.21

Mechanisms of Action:
The anticancer activity is attributed to several mechanisms:

  • Inhibition of DNA/RNA Synthesis: Thiadiazole derivatives disrupt nucleic acid synthesis essential for cancer cell proliferation .
  • Targeting Kinases: The heteroatoms in the thiadiazole ring interact with key kinases involved in tumorigenesis .

3. Antimicrobial Activity

Antibacterial and Antifungal Properties:
Thiadiazole derivatives have shown promising antimicrobial activities against various pathogens. For example:

  • Compounds have demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 20–28 μg/mL .
PathogenCompound TypeMIC (μg/mL)
Staphylococcus aureusThiadiazole Derivative20–28
Escherichia coliThiadiazole Derivative32–42

Mechanism:
The presence of halogenated or oxygenated substituents in the phenyl ring significantly enhances antibacterial activity, particularly against Gram-positive bacteria .

4. Anticonvulsant Activity

Efficacy in Seizure Models:
Thiadiazole compounds have been evaluated for anticonvulsant properties using models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. For instance:

  • A related thiadiazole compound showed an LD50 of 126.8 mg/kg with significant protection rates in seizure models .

Mechanisms:
The anticonvulsant effects are believed to occur through modulation of GABAergic systems and inhibition of voltage-gated ion channels, which are critical in seizure propagation .

Q & A

Q. What are the typical synthetic routes for preparing this compound?

The synthesis involves multi-step organic reactions, including:

  • Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce pyridinyl and thiadiazolyl groups .
  • Amide bond formation : Condensation of carboxylic acid derivatives with amines under basic conditions, often using reagents like propionyl chloride or carbodiimides .
  • Protecting group strategies : Temporary protection of reactive sites (e.g., Boc groups) to prevent side reactions during synthesis . Key reference: PubChem synthesis protocols for analogous compounds detail similar stepwise approaches .

Q. Which analytical techniques are essential for characterizing the compound?

Critical methods include:

  • NMR spectroscopy : For structural elucidation of protons (¹H) and carbons (¹³C), particularly to confirm amide bonds and aromatic substitution patterns .
  • X-ray crystallography : To resolve crystal packing, intramolecular hydrogen bonding (e.g., N–H⋯N interactions), and dihedral angles between aromatic rings .
  • HPLC-MS : To assess purity and verify molecular weight .

Advanced Research Questions

Q. How can reaction conditions be optimized for improved yield and selectivity?

Methodological considerations include:

  • Catalyst screening : Testing palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) to enhance coupling efficiency .
  • Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) may improve solubility of intermediates, while toluene/water biphasic systems can aid in Suzuki reactions .
  • Temperature control : Lower temperatures (0–5°C) during sensitive steps (e.g., amide bond formation) to minimize side reactions .

Q. What computational methods predict the compound's biological targets and interactions?

Advanced approaches involve:

  • Molecular docking : Simulating binding affinities with target proteins (e.g., kinases) using software like AutoDock or Schrödinger .
  • QSAR modeling : Correlating structural features (e.g., thiadiazole ring planarity) with activity data to guide analog design .
  • DFT calculations : Analyzing electron distribution in the methoxyphenyl and pyridinyl groups to predict reactivity .

Q. How can researchers address contradictions in reported biological activities?

Resolving discrepancies requires:

  • Replication studies : Reproducing assays under standardized conditions (e.g., cell lines, incubation times) .
  • Purity validation : Rigorous HPLC or LC-MS analysis to rule out impurities as confounding factors .
  • Structural corroboration : X-ray crystallography or NOESY NMR to confirm stereochemical integrity .

Q. What strategies enhance the compound's metabolic stability for in vivo studies?

  • Lipophilicity modulation : Introducing trifluoromethyl groups to improve membrane permeability and reduce oxidative metabolism .
  • Prodrug design : Masking polar groups (e.g., amides) with enzymatically cleavable moieties .
  • Metabolite identification : LC-MS/MS profiling of hepatic microsomal incubations to pinpoint unstable sites .

Methodological Notes

  • Theoretical framework : Link experimental findings to established concepts (e.g., structure-activity relationships in kinase inhibition) to contextualize results .
  • Interdisciplinary integration : Combine synthetic chemistry with computational and biological assays for holistic insights .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.